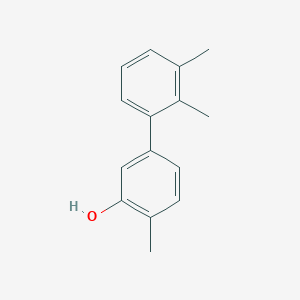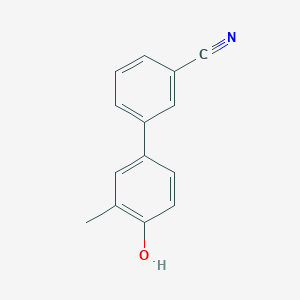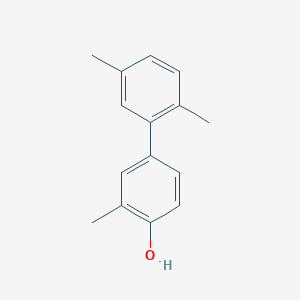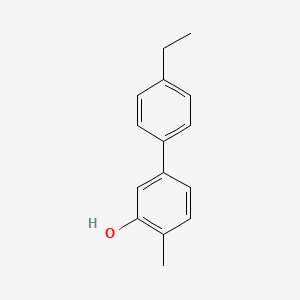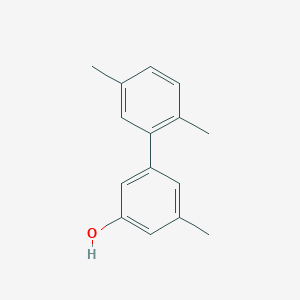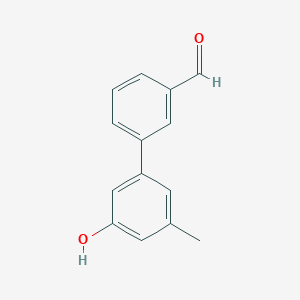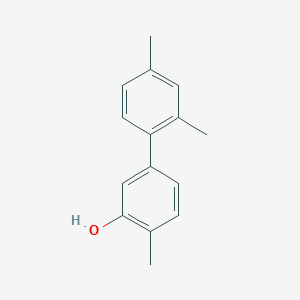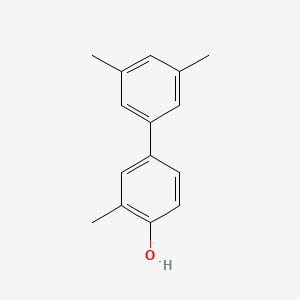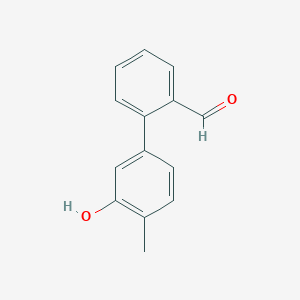
5-(2-Formylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylphenyl)-2-methylphenol, 95% (C10H10O2), is an organic compound with a distinct chemical structure. It is a colorless to pale yellow liquid, which is soluble in water and alcohol. It is also known as 2-methyl-5-formylphenol, or 2-methyl-5-hydroxy-2-formylbenzene. This compound has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
5-(2-Formylphenyl)-2-methylphenol, 95%, has a wide range of applications in the scientific research field. It is widely used as a reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other chemicals. In addition, it is used as a catalyst in the production of polymers and other materials. Furthermore, it is used as a dye in the manufacturing of textiles and paper.
Mécanisme D'action
The mechanism of action of 5-(2-Formylphenyl)-2-methylphenol, 95%, is not fully understood. However, it is believed to interact with enzymes in the body to produce the desired effects. It is believed to interact with enzymes in the body that are responsible for the synthesis of various compounds, such as hormones and neurotransmitters. In addition, it is believed to interact with other cellular components, such as proteins and lipids, to produce the desired effects.
Biochemical and Physiological Effects
5-(2-Formylphenyl)-2-methylphenol, 95%, has a wide range of biochemical and physiological effects. It is believed to have antioxidant properties, which can help protect cells from oxidative stress and damage. In addition, it is believed to have anti-inflammatory and anti-cancer properties. It is also believed to have anti-fungal and anti-bacterial properties, which can help to protect against infections. Furthermore, it is believed to have neuroprotective properties, which can help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Formylphenyl)-2-methylphenol, 95%, in laboratory experiments include its low cost, ease of use, and wide range of applications. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic in large doses and may cause skin irritation. In addition, it can be difficult to accurately measure the concentration of this compound in a laboratory setting.
Orientations Futures
The future directions for 5-(2-Formylphenyl)-2-methylphenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. In addition, further research into its mechanism of action and its potential to interact with other cellular components is needed. Furthermore, further research into its potential to be used as a dye in the production of textiles and paper is also needed. Finally, further research into its potential to be used as a reagent in organic synthesis is also necessary.
Méthodes De Synthèse
The synthesis of 5-(2-Formylphenyl)-2-methylphenol, 95%, begins with the reaction of 2-methyl-5-hydroxy-2-formylbenzene with a base such as sodium hydroxide. This reaction is followed by a condensation reaction of the resulting 5-(2-formylphenyl)-2-methylphenol with a strong acid such as hydrochloric acid. The reaction is then followed by a dehydration reaction, which produces the desired compound. The synthesis of this compound can also be achieved through a two-step process, which involves the reaction of 2-methyl-5-hydroxy-2-formylbenzene with a base such as sodium hydroxide, followed by a condensation reaction of the resulting 5-(2-formylphenyl)-2-methylphenol with a strong acid such as hydrochloric acid. The dehydration reaction can then be carried out to produce the desired compound.
Propriétés
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMESLBWDOYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683699 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-68-2 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





